![molecular formula C8H6N2O3 B2916250 1-Hydroxybenzimidazole-2-carboxylic acid CAS No. 59118-50-2](/img/structure/B2916250.png)
1-Hydroxybenzimidazole-2-carboxylic acid
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Overview
Description
1-Hydroxybenzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis
The molecular weight of 1-Hydroxybenzimidazole-2-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis
The chemical reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Scientific Research Applications
Metallo-β-Lactamase Inhibitors
Imidazole derivatives have been studied for their potential as inhibitors of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
Xanthine Oxidase Inhibitors
Some imidazole derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism whose overproduction can lead to hyperuricemia and gout .
DNA Binding Ligands
Imidazoles can be used to prepare compounds that exhibit DNA repeat binding properties, which could be useful in studying DNA structure and function .
Chemoselective Esterification
Imidazole derivatives can act as reagents in the chemoselective esterification of carboxylic acids, a valuable reaction in organic synthesis .
Antitumor Potential
Certain imidazole-containing compounds have been synthesized and evaluated for their antitumor potential against different cell lines .
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in various everyday applications, highlighting their versatility in chemical synthesis .
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
For example, some imidazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .
Biochemical Pathways
For instance, they may inhibit enzymatic reactions, disrupt signal transduction pathways, or interfere with DNA replication and transcription .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .
Future Directions
properties
IUPAC Name |
1-hydroxybenzimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROBPZWETYCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid |
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